molecular formula C9H6ClNO4 B1356108 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid CAS No. 123040-45-9

6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid

Cat. No.: B1356108
CAS No.: 123040-45-9
M. Wt: 227.6 g/mol
InChI Key: OHIMCPSGEWFLBU-UHFFFAOYSA-N
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Description

“6-Chloro-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid Methyl Ester” is an intermediate in the preparation of Azasetron . The molecular weight is 241.63 .


Molecular Structure Analysis

The molecular formula of “6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester” is C11H10ClNO4 . The molecular weight is 255.65 .


Physical and Chemical Properties Analysis

The boiling point of “6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid methyl ester” is predicted to be 498.8±45.0 °C . The density is 1.384 . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Hydrolysis : 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine has been synthesized and studied for its hydrolysis behavior. Hydrolysis of similar compounds resulted in products like pyruvic acid, carbon dioxide, and amines, highlighting its chemical reactivity and potential use in synthesis pathways (Iwanami et al., 1964).

Biological and Antibacterial Activity

  • Antibacterial Activity : This compound has shown promising results in antibacterial applications. It exhibited significant activity against bacteria like E. coli, Staphylococcus aureus, and Pseudomonas (Kadian, Maste, & Bhat, 2012).

Advanced Synthesis Techniques

  • Enhanced Synthesis Methods : Recent research has focused on improving the synthesis techniques for benzoxazine compounds, including 6-chloro variants, using advanced methods like microwave-assisted synthesis and Suzuki–Miyaura cross-coupling, indicating its growing importance in pharmaceutical and chemical industries (Yu, Zheng, Wu, & Dai, 2013).

Photoreactive Properties

  • Photochemical Transformation : Unique photoreactions of similar benzoxazine compounds have been explored, leading to the formation of complex structures like β-lactams. This shows the compound's potential in photochemistry and material sciences (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Properties

IUPAC Name

6-chloro-3-oxo-4H-1,4-benzoxazine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO4/c10-4-1-5(9(13)14)8-6(2-4)11-7(12)3-15-8/h1-2H,3H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIMCPSGEWFLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563346
Record name 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123040-45-9
Record name 6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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